5-(2,4-Dimethylphenyl)-1,2-oxazole

COX-2 inhibition Anti-inflammatory SAR

5-(2,4-Dimethylphenyl)-1,2-oxazole (CAS 918884-79-4) is a heterocyclic small molecule of the isoxazole class, defined by an unsubstituted isoxazole ring bearing a 2,4-dimethylphenyl group at the 5-position. Its physicochemical profile is characterized by a molecular formula of C11H11NO and a monoisotopic mass of 173.084 g/mol, with computed properties including a LogP (XlogP) of 2.8 and a topological polar surface area of 26 Ų, which provides a defined lipophilic signature for SAR studies.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 918884-79-4
Cat. No. B12911924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylphenyl)-1,2-oxazole
CAS918884-79-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=NO2)C
InChIInChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3
InChIKeyGYARRIVVBRYPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(2,4-Dimethylphenyl)-1,2-oxazole (CAS 918884-79-4) for Specialized R&D


5-(2,4-Dimethylphenyl)-1,2-oxazole (CAS 918884-79-4) is a heterocyclic small molecule of the isoxazole class, defined by an unsubstituted isoxazole ring bearing a 2,4-dimethylphenyl group at the 5-position [1]. Its physicochemical profile is characterized by a molecular formula of C11H11NO and a monoisotopic mass of 173.084 g/mol, with computed properties including a LogP (XlogP) of 2.8 and a topological polar surface area of 26 Ų, which provides a defined lipophilic signature for SAR studies [1]. It is distinct from its oxazole regioisomer (5-(2,4-Dimethylphenyl)oxazole, CAS 243455-54-1), which has a different arrangement of nitrogen and oxygen atoms within the heterocyclic ring, and from other substituted analogs like 5-Bromo-3-(2,4-dimethylphenyl)isoxazole (CAS unavailable) or 5-Chloro-3-(2,4-dimethylphenyl)isoxazole (CAS 51726-13-7) [1].

Why 5-(2,4-Dimethylphenyl)-1,2-oxazole (CAS 918884-79-4) Cannot Be Interchanged with General Isoxazole or Oxazole Analogs


Substitution among isoxazole derivatives is highly constrained by structure-activity relationships (SAR). The unsubstituted 5-aryl isoxazole core of this compound, unlike its 3-substituted counterparts (e.g., 5-bromo- or 5-chloro- derivatives), presents a distinct electronic environment and steric profile. Literature on isoxazole SAR indicates that substitution patterns on the phenyl ring (e.g., 2,4-dimethyl vs. 4-methyl) can dramatically alter potency and selectivity for targets like COX enzymes, with IC50 values for the most potent analogs reaching low nanomolar ranges (64-13 nM) [1]. Furthermore, replacing the isoxazole ring with an oxazole ring (as in 5-(2,4-Dimethylphenyl)oxazole) changes the heteroatom arrangement, which is expected to alter hydrogen bonding capabilities and metabolic stability, a critical factor in medicinal chemistry . Therefore, generic or 'in-class' substitution is not scientifically valid without rigorous comparative validation.

Quantitative Evidence for 5-(2,4-Dimethylphenyl)-1,2-oxazole (918884-79-4) vs. Analogs


COX Inhibition Potency and Selectivity: Inferior to Optimized 3,4-Diaryl Isoxazole Leads

This unsubstituted 5-aryl isoxazole serves as a baseline scaffold. When compared to a more highly optimized 3,4-diaryl isoxazole analog (Compound A13 from a 2022 study), the target compound is expected to have significantly lower potency and selectivity for COX-2 [1]. Direct comparative data for this specific compound is absent; this is a class-level inference based on its lack of the key pharmacophoric features identified in the SAR study.

COX-2 inhibition Anti-inflammatory SAR

Antimicrobial Activity: A Baseline Scaffold Lacking Key Functional Groups

The unsubstituted nature of 5-(2,4-Dimethylphenyl)-1,2-oxazole renders it a less effective antimicrobial agent compared to analogs with specific functionalizations. For instance, a related isoxazole derivative, (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol, has demonstrated activity against S. aureus with an MIC of 16 µg/mL . The target compound, lacking the 4-methanol group, is not expected to match this level of activity. Furthermore, a 5-(2,4-dimethylphenyl)isoxazole-3-carboxylic acid analog showed moderate activity against MRSA with an MIC range of 8–16 µg/mL [1]. These data points, while from related analogs, highlight that the unsubstituted core of the target compound is a weak baseline for antimicrobial applications.

Antimicrobial Antibacterial SAR

Synthetic Utility and Reactivity Profile: Defined Lipophilicity vs. Halogenated Analogs

5-(2,4-Dimethylphenyl)-1,2-oxazole is distinguished by its physicochemical properties, specifically a computed XlogP of 2.8 and a topological polar surface area (TPSA) of 26 Ų, which define its lipophilic and membrane-penetration profile [1]. This contrasts sharply with more polar analogs like 5-(2,4-dimethylphenyl)isoxazole-3-carboxylic acid (TPSA ~63.3 Ų) or analogs with halogen handles for cross-coupling. The target compound's unsubstituted isoxazole core offers a different reactivity profile compared to halogenated analogs like 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, which is a substrate for Suzuki-Miyaura coupling . While the target compound has fewer options for direct derivatization, its well-defined lipophilicity makes it a superior control or internal standard for physicochemical and permeability assays in early drug discovery.

Chemical synthesis Medicinal chemistry Building block

Anticancer Activity: Limited Evidence Suggests Weak Baseline Potency

This compound's core structure is a weak contributor to anticancer activity. While a structurally related analog, (5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol, has shown selective cytotoxicity with IC50 values of 3.8 µM (Huh7) and 4.7 µM (MCF7) , and another series of isoxazole derivatives showed IC50 values ranging from 0.3-3.7 µM [1], these data are for more functionalized compounds. The unsubstituted core of the target compound is not expected to achieve comparable potency without further derivatization. The 5-(2,4-Dimethylphenyl)oxazole regioisomer has shown growth inhibition percentages in cancer cell lines (e.g., 86.61% for SNB-19), but this is a different heterocyclic core . The target compound should be viewed as a low-activity reference point for cytotoxicity assays.

Anticancer Cytotoxicity SAR

Validated R&D Application Scenarios for 5-(2,4-Dimethylphenyl)-1,2-oxazole (CAS 918884-79-4)


Medicinal Chemistry: Baseline Scaffold for Isoxazole SAR Studies

Procurement is justified for the specific purpose of establishing a baseline in structure-activity relationship (SAR) studies. Its unsubstituted isoxazole core provides a 'clean' reference point to quantify the effect of adding substituents, as seen in the dramatic potency gains achieved by optimized analogs like Compound A13 in COX-2 inhibition (IC50 = 13 nM) [1]. Using this compound allows medicinal chemists to dissect the contribution of the 5-(2,4-dimethylphenyl) moiety independent of other ring decorations.

Pharmacokinetic and Biophysical Assays: A Calibrated Lipophilic Probe

This compound is ideally suited for use as a calibration standard or probe in assays evaluating passive membrane permeability and lipophilicity. Its computed XlogP value of 2.8 and TPSA of 26 Ų place it in a well-defined physicochemical space that is associated with favorable oral absorption [1]. It serves as a valuable internal control for permeability assays (e.g., PAMPA, Caco-2) to benchmark more complex or less permeable analogs against a compound with predictable physicochemical behavior.

Organic Synthesis: A Defined Starting Material for Derivatization

While lacking the synthetic handles of its halogenated counterparts, this compound is a valuable starting material for exploring synthetic routes that require a stable, lipophilic isoxazole core. Its lower reactivity compared to 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is advantageous in reactions where chemo-selectivity is critical or where electrophilic aromatic substitution on the phenyl ring is the desired route, allowing for controlled and predictable synthetic outcomes .

Biological Research: Negative Control in Cell-Based Assays

Based on the lack of potent activity in the available data for the core scaffold, this compound can be procured and used as a negative control in cell-based assays for inflammation, cancer, or infection [1]. Its low expected activity in these assays provides a baseline against which the efficacy of newly synthesized, more potent derivatives can be confidently measured, ensuring that observed biological effects are due to specific pharmacophore additions rather than the core structure itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,4-Dimethylphenyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.